molecular formula C25H24N2O6S B14969593 methyl 2-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

methyl 2-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

Cat. No.: B14969593
M. Wt: 480.5 g/mol
InChI Key: MDIMMQGQRYGOJS-UHFFFAOYSA-N
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Description

Methyl 2-[6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate is a complex organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a benzoxazine ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms, along with a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate typically involves multiple steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable aldehyde or ketone under acidic or basic conditions.

    Amidation: The final step involves the reaction of the sulfonylated benzoxazine with methyl 2-aminobenzoate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles.

Scientific Research Applications

Methyl 2-[6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazine ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The sulfonyl group can also enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate: Similar in structure but may have different substituents on the benzene rings.

    Benzoxazine Derivatives: Compounds with variations in the benzoxazine ring or different functional groups attached.

Uniqueness

The unique combination of the benzoxazine ring, sulfonyl group, and benzoate ester in methyl 2-[6-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 2-[[6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C25H24N2O6S/c1-16-8-11-18(12-9-16)34(30,31)27-15-23(33-22-13-10-17(2)14-21(22)27)24(28)26-20-7-5-4-6-19(20)25(29)32-3/h4-14,23H,15H2,1-3H3,(H,26,28)

InChI Key

MDIMMQGQRYGOJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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